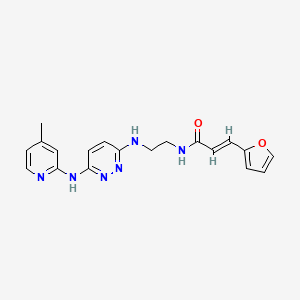
4-Isocyanatobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2284-35-7 . It has a molecular weight of 201.18 and its IUPAC name is 4-isocyanatobenzenesulfonyl fluoride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4FNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H . This indicates that the molecule consists of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can be produced through direct fluorosulfonylation with fluorosulfonyl radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.18 .Scientific Research Applications
Inhibition of Mycobacterium tuberculosis Enzymes
Fluorine-containing sulfonamide derivatives, synthesized from cyanuric fluoride and sulfanilamide/4-aminoethylbenzenesulfonamide, have been investigated as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These derivatives efficiently inhibit enzymes essential for the bacterium's lifecycle, indicating their potential as antimycobacterial agents with a novel mechanism of action, distinct from existing drugs that the pathogen has developed resistance against (Ceruso et al., 2014).
Synthesis and Polymerization of Arylsulfonic Polymers
Aminobenzenesulfonyl fluorides facilitate the synthesis of various polymers and copolymers bearing sulfonic acid groups. These compounds can be reacted with acrylic or methacrylic acid chloride or with vinyl isocyanate to obtain substituted acrylamides or vinylureas, which can then be polymerized or copolymerized with other vinyl monomers. This demonstrates the application of such compounds in creating arylsulfonic polymers with potential uses in material science (Hart & Timmerman, 1960).
Sulfonyl Fluoride as SuFEx Clickable Reagents
The development of 1-bromoethene-1-sulfonyl fluoride as a new SuFEx clickable reagent showcases its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This highlights the compound's utility in enriching the toolbox for sulfur(vi) fluoride exchange (SuFEx) click chemistry, providing a straightforward route to functionalized isoxazoles (Leng & Qin, 2018).
Potential 18F Labelling Agents for PET Chemistry
Exploration into sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents for PET chemistry demonstrates their utility in nucleophilic incorporation of [(18)F]F(-) under aqueous conditions. This opens new avenues for the development of radiopharmaceuticals, leveraging the straightforward preparation of sulfonyl fluorides in water at room temperature (Inkster et al., 2012).
Electrochemical Synthesis of Sulfonyl Fluorides
A novel electrochemical approach for the synthesis of sulfonyl fluorides using thiols or disulfides as starting materials presents an environmentally benign method to access these functional groups. This method does not require additional oxidants or catalysts and displays a broad substrate scope, illustrating the compound's versatility in synthetic chemistry applications (Laudadio et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 4-Isocyanatobenzene-1-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . They are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
properties
IUPAC Name |
4-isocyanatobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFBGIJWSLVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2284-35-7 |
Source


|
| Record name | 2284-35-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)




![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2732000.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2732004.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2732008.png)


![2-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2732011.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2732015.png)